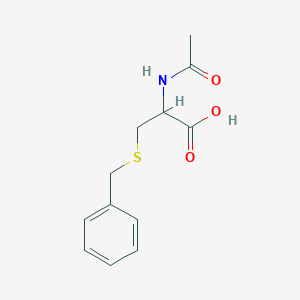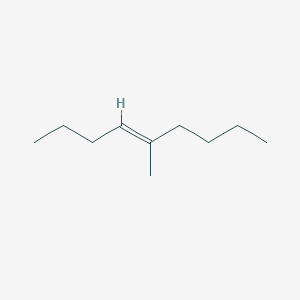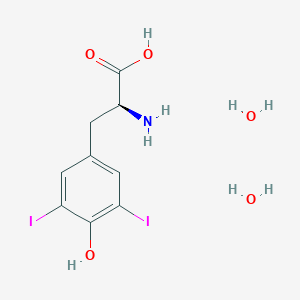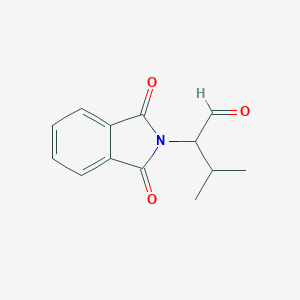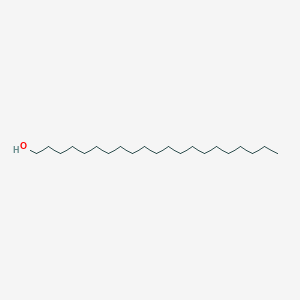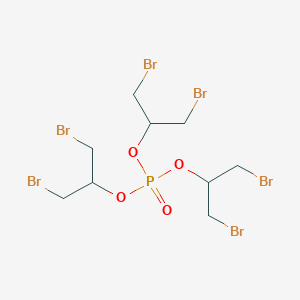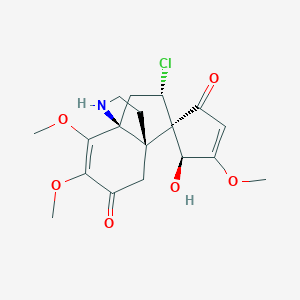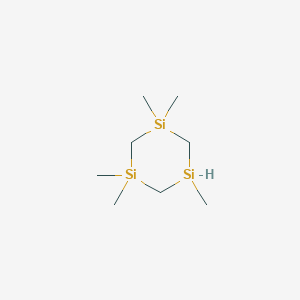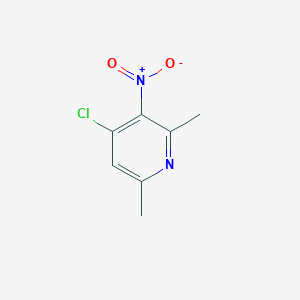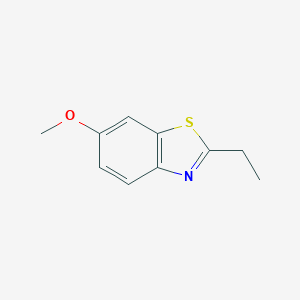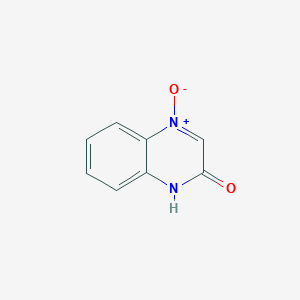
4-oxido-1H-quinoxalin-4-ium-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxido-1H-quinoxalin-4-ium-2-one is a heterocyclic compound that has been extensively studied due to its potential applications in scientific research. It is a quinoxaline derivative that contains an oxido group and a quaternary ammonium cation. The compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-oxido-1H-quinoxalin-4-ium-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in cancer cell growth or by scavenging free radicals and reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-oxido-1H-quinoxalin-4-ium-2-one has several biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative stress. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been found to have antibacterial properties, making it useful in the study of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-oxido-1H-quinoxalin-4-ium-2-one is that it can be easily synthesized using various methods. Additionally, the compound has several potential applications in scientific research, making it a useful tool for studying various diseases and biological processes. However, one limitation is that the compound may have toxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-oxido-1H-quinoxalin-4-ium-2-one. One direction is to further investigate its potential anti-cancer properties and its mechanism of action. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to determine the toxicity of the compound and its potential side effects. Finally, the synthesis of novel derivatives of 4-oxido-1H-quinoxalin-4-ium-2-one may lead to the discovery of compounds with improved properties and potential applications in scientific research.
Métodos De Síntesis
4-oxido-1H-quinoxalin-4-ium-2-one can be synthesized using several methods, including the reaction of 2-aminoquinoxaline with dimethyl sulfate in the presence of sodium hydroxide. Another method involves the reaction of 2-aminoquinoxaline with methyl iodide in the presence of potassium carbonate. The compound can also be synthesized using other quinoxaline derivatives as starting materials.
Aplicaciones Científicas De Investigación
4-oxido-1H-quinoxalin-4-ium-2-one has been found to have several potential applications in scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells. The compound has also been found to have antioxidant properties, which makes it useful in the study of oxidative stress and related diseases. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
17508-35-9 |
|---|---|
Nombre del producto |
4-oxido-1H-quinoxalin-4-ium-2-one |
Fórmula molecular |
C8H6N2O2 |
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
4-oxido-1H-quinoxalin-4-ium-2-one |
InChI |
InChI=1S/C8H6N2O2/c11-8-5-10(12)7-4-2-1-3-6(7)9-8/h1-5H,(H,9,11) |
Clave InChI |
XNSYCGZYOOUZKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C=[N+]2[O-] |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)C=[N+]2[O-] |
Otros números CAS |
17508-35-9 |
Sinónimos |
2(1H)-Quinoxalinone, 4-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)
